molecular formula C8H7BrO2 B1280885 4-Bromo-3-methoxybenzaldehyde CAS No. 43192-34-3

4-Bromo-3-methoxybenzaldehyde

Cat. No.: B1280885
CAS No.: 43192-34-3
M. Wt: 215.04 g/mol
InChI Key: HKLCOMKRVBQSHA-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methoxybenzaldehyde can be synthesized through the bromination of 3-methoxybenzaldehyde. One common method involves the use of a brominating reagent such as 1,3-di-n-butylimidazolium tribromide. The reaction is typically carried out under solvent-free conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves the use of palladium catalysts and bases such as potassium carbonate.

    Sonogashira Coupling: Involves the use of palladium catalysts and copper co-catalysts.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products:

    Cross-Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

    Reduction: Formation of 4-bromo-3-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-3-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a starting material for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzaldehyde primarily involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atom on the benzene ring activates the ring towards nucleophilic attack, facilitating various cross-coupling reactions. The aldehyde group can also participate in nucleophilic addition reactions, forming intermediates that can be further transformed into other functional groups.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the methoxy group.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.

Uniqueness: 4-Bromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct advantages in certain chemical transformations.

Properties

IUPAC Name

4-bromo-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLCOMKRVBQSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479673
Record name 4-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-34-3
Record name 4-Bromo-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43192-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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